

Application Notes & Protocols: Supercritical CO2 Extraction of Cannabidiolic Acid (CBDA) from Cannabis

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Compound of Interest

Compound Name: *Cannabidiolic acid*

Cat. No.: *B030105*

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Introduction

Cannabidiolic acid (CBDA) is the acidic precursor to cannabidiol (CBD) and is a prominent, non-psychoactive cannabinoid found in raw *Cannabis sativa* L.[1][2]. There is growing interest in CBDA for its potential therapeutic properties, including anti-inflammatory, antiemetic, and anticonvulsant effects.[3][4] Unlike its decarboxylated form (CBD), CBDA often requires specific extraction methods to preserve its native chemical structure.

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has become a leading method for cannabis extraction.[5][6] This technique is advantageous due to its high selectivity, reduced processing times, and the use of a non-toxic, non-flammable, and environmentally friendly solvent.[5][6][7][8] By precisely controlling temperature and pressure, supercritical CO2 acts as a tunable solvent, allowing for the targeted extraction of specific compounds like CBDA while leaving behind undesirable components.[6][9] This document provides detailed protocols and data for the efficient extraction of CBDA from cannabis biomass using supercritical CO2.

Experimental Protocols

Material and Equipment

- Cannabis Biomass: High-CBDA, low-THC hemp inflorescences, dried and coarsely ground (particle size influences efficiency).[\[10\]](#)[\[11\]](#)
- Supercritical Fluid Extractor: A laboratory or pilot-scale SFE system equipped with an extraction vessel, pumps, heating/cooling elements, and a separation chamber.
- CO2 Supply: Food-grade or higher purity carbon dioxide.
- Grinder: To process the cannabis biomass to a consistent particle size.
- Analytical Balance: For accurate weighing of plant material and extracts.
- Post-Processing Equipment: Rotary evaporator (optional, for co-solvent removal), vacuum oven (for residual solvent purging).
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) for quantification of cannabinoids (CBDA, CBD, THC, etc.).[\[7\]](#)[\[12\]](#)[\[13\]](#)

Protocol: Supercritical CO2 Extraction of CBDA

This protocol outlines a general procedure for SFE of CBDA. Optimal conditions can vary based on the specific cannabis strain, equipment, and desired final product.[\[14\]](#)

Step 1: Biomass Preparation

- Air-dry the cannabis inflorescences at a controlled temperature (e.g., 35°C for 48 hours) to reduce moisture content.[\[11\]](#)
- Grind the dried biomass to a uniform, coarse particle size (e.g., 0.5-1.0 mm). Avoid fine powders, which can cause channeling and blockages in the extraction vessel.[\[9\]](#)
- Accurately weigh the ground biomass before loading.

Step 2: SFE System Operation

- Loading: Tightly and uniformly pack the ground cannabis material into the extraction vessel to ensure consistent solvent flow and prevent channeling.[\[9\]](#)

- Sealing: Securely seal the extraction vessel according to the manufacturer's instructions.
- Parameter Setting: Set the desired extraction temperature and pressure. These are critical parameters that determine the density and solvating power of the supercritical CO₂.[\[6\]](#)[\[7\]](#) (See Table 1 for examples).
- Pressurization: Introduce CO₂ into the system and bring the extraction vessel to the target temperature and pressure. To achieve a supercritical state, CO₂ must be above its critical point of 31.1°C and 73.8 bar (1,071 psi).[\[9\]](#)
- Extraction: Once the setpoint is reached, begin flowing supercritical CO₂ through the extraction vessel at a controlled rate. The supercritical fluid will dissolve and carry the target cannabinoids and other compounds from the plant matrix.[\[5\]](#)[\[9\]](#)
- Extraction Time: Continue the extraction for a predetermined duration (e.g., 60-180 minutes).[\[7\]](#)[\[15\]](#)

Step 3: Collection and Separation

- The CO₂-extract mixture flows from the extraction vessel into a separator (or collection vessel) set at a lower pressure and/or different temperature.[\[5\]](#)
- This change in conditions causes the CO₂ to lose its solvent power, transitioning back to a gaseous state and precipitating the extracted oil.[\[5\]](#) The use of a cold separator can help maximize the yield.[\[7\]](#)[\[8\]](#)[\[13\]](#)
- The gaseous CO₂ can be recycled and re-pressurized for subsequent extractions.[\[16\]](#)
- Collect the raw extract from the separator.

Step 4: Post-Extraction Processing

- If a co-solvent such as ethanol was used to increase extraction efficiency, it must be removed, typically using a rotary evaporator.[\[17\]](#)
- The crude extract may be further purified through winterization (dissolving in ethanol and freezing to precipitate waxes) or other chromatographic techniques to achieve higher CBDA

purity.

Analytical Quantification

- Dissolve a known quantity of the final extract in a suitable solvent (e.g., methanol).
- Analyze the sample using a validated HPLC method to determine the concentration of CBDA and other cannabinoids.[\[7\]](#)[\[12\]](#)
- Calculate the total extraction yield and the specific yield of CBDA (mg of CBDA per gram of biomass).

Data Presentation: Extraction Parameters and Yields

The efficiency of CBDA extraction is highly dependent on the SFE parameters. The following tables summarize findings from various studies.

Table 1: Supercritical CO₂ Extraction Parameters for Cannabinoids

Pressure (bar/MPa)	Temperature (°C)	Extraction Time (min)	Target Cannabinoid(s))	Key Findings & Reference
250 bar	37°C	180 min	11 Cannabinoids (incl. CBDA)	Generated the highest yield of cannabinoids from the flower-derived extract. [7] [8] [13]
340 bar	55°C	Not Specified	THC	Optimal conditions selected in the study; adding 5% ethanol as a co- solvent reduced solvent-to-feed ratio. [17]
230 bar	40°C	Not Specified	THC	Achieved a 98% THC yield. [17]
483 bar (48.3 MPa)	60°C	109.2 min	CBD (from CBDA after heat)	Optimal conditions for CBD yield identified using Response Surface Methodology (RSM). [15]

| 100 bar | 40°C | Not Specified | Volatiles / Waxes | Used for fractionation; waxes collected in the first separator, volatiles in the second.[\[17\]](#) |

Table 2: Example Cannabinoid Content in Extracts from SFE

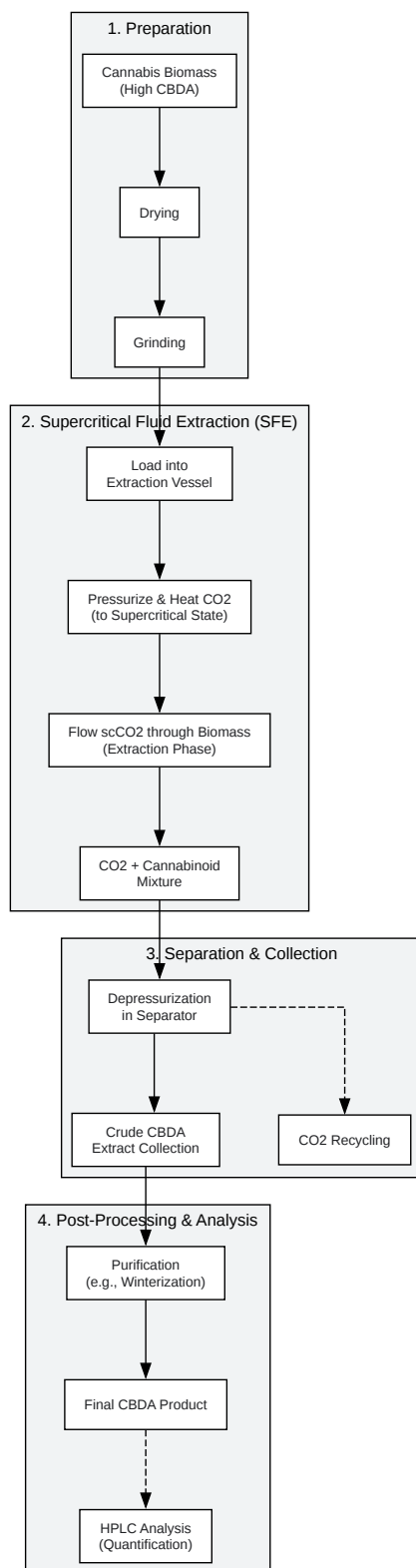
Cannabis Variety	Pressure (MPa)	Temperature (K)	CBDA (mg/g extract)	THC (mg/g extract)	THCA (mg/g extract)	Reference
Not Specified	20	313	91.2	1.6	693.8	[16]
Hash Berry	17, 24, 34	328	Variable	Variable	Variable	[16]

| Sour Alien OG | 17, 24, 34 | 328 | Variable | Variable | Variable | [\[16\]](#) |

Visualizations: Workflows and Signaling Pathways

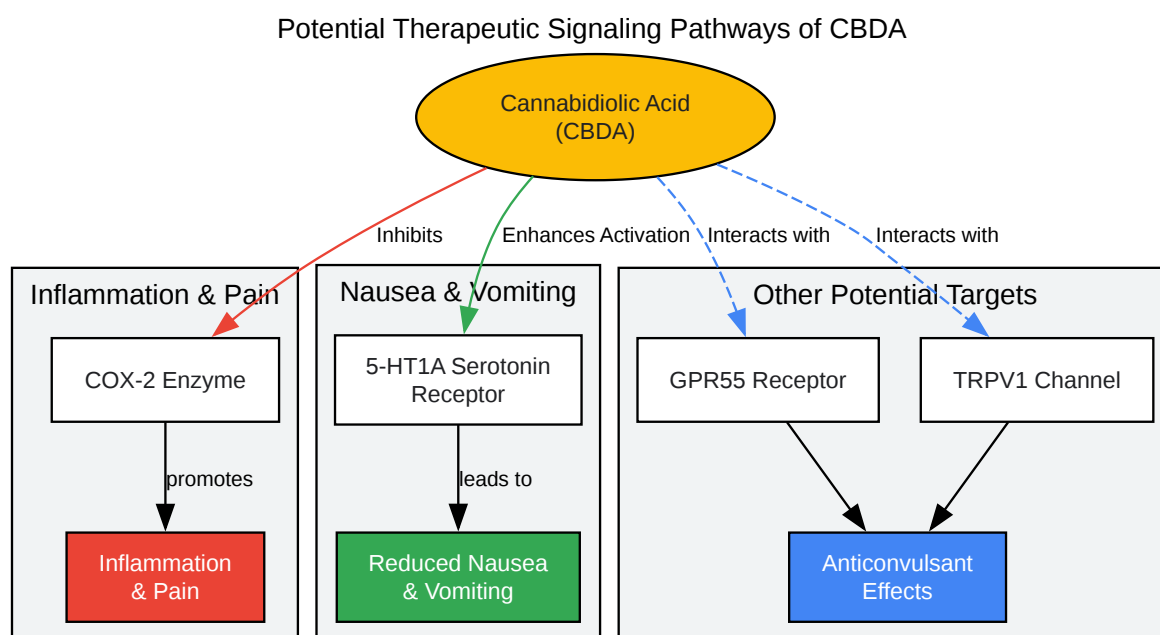
Supercritical CO2 Extraction Workflow

The diagram below illustrates the key stages of the CBDA extraction process using supercritical CO2.

Supercritical CO₂ Extraction Workflow for CBDA[Click to download full resolution via product page](#)Caption: Workflow for CBDA extraction using supercritical CO₂.

Potential Therapeutic Signaling Pathways of CBDA

CBDA is being investigated for its interaction with several biological targets. The following diagram summarizes key pathways mentioned in preclinical research.



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Caption: Potential molecular targets and pathways of CBDA.

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